Oxazolo[5,4-b]pyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-[1,3]oxazolo[5,4-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAKZQOCMEICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449500 | |
| Record name | Oxazolo[5,4-b]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118767-92-3 | |
| Record name | Oxazolo[5,4-b]pyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118767-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[5,4-b]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Oxazolo 5,4 B Pyridin 2 1h One and Its Derivatives
Cyclization and Ring-Closure Strategies for the Oxazolo[5,4-b]pyridine (B1602731) Core
3-Aminopyridin-2(1H)-ones are versatile precursors for building the oxazolo[5,4-b]pyridin-2(1H)-one core. nih.govsigmaaldrich.com Their structure contains the necessary functionalities—an amino group ortho to a carbonyl group—poised for cyclization reactions.
A recently developed one-step method provides an efficient route to derivatives of oxazolo[5,4-b]pyridine that incorporate a carboxylic acid group. researchgate.net This approach involves the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides such as succinic, maleic, or glutaric anhydrides. researchgate.net The reaction proceeds through an initial monoamide formation, which then undergoes a spontaneous intramolecular cyclization to yield the final oxazolo[5,4-b]pyridine derivative. researchgate.net This method is notable for its mild conditions and high yields. For instance, heating 3-aminopyridin-2(1H)-one with succinic anhydride (B1165640) in dimethylformamide (DMF) at 80°C results in a 78% yield of the product. This one-step process represents a significant improvement over methods that require harsher conditions or multiple steps. researchgate.net
Table 1: Synthesis of Oxazolo[5,4-b]pyridine Derivatives via Acylation-Cyclization
| Starting Amine | Cyclic Anhydride | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Succinic Anhydride | DMF | 80 | 4 | 78 | researchgate.net |
| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | Maleic Anhydride | DMF | 80 | 4 | - | researchgate.net |
Data compiled from cited research articles. Yields for maleic and glutaric anhydrides were studied but specific percentages were not detailed in the abstract.
Polyphosphoric acid (PPA) and its trimethylsilyl (B98337) ester (PPSE) are powerful reagents for mediating cyclodehydration reactions to form heterocyclic systems. clockss.org In the context of oxazolopyridine synthesis, these reagents are used to condense an aminohydroxypyridine with a carboxylic acid at elevated temperatures. researchgate.netclockss.org For example, the synthesis of a 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine derivative was achieved by heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C, affording a high yield of 93%. clockss.org Similarly, PPA can be used under similar high-temperature conditions. researchgate.netclockss.org These reagents act as both the acidic catalyst and a dehydrating agent, facilitating the removal of water to drive the cyclization forward. However, the requisite high temperatures can limit the functional group tolerance of the reaction. researchgate.net
Phosphorus oxychloride (POCl3) is a versatile reagent in heterocyclic synthesis, often used to effect cyclization through dehydration or by converting amide carbonyls into more reactive intermediates. rsc.orgresearchgate.netnih.gov In the synthesis of oxazolo[5,4-b]pyridines, POCl3 can be used to cyclize N-acyl-3-aminopyridin-2(1H)-one precursors. researchgate.netresearchgate.net For example, previously prepared chloroacetamide or benzamide (B126) derivatives of 3-aminopyridin-2(1H)-one undergo intramolecular cyclization upon treatment with POCl3 to give the corresponding 2-substituted oxazolo[5,4-b]pyridines. researchgate.net Another pathway involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines, which produces tetrahydropyridine (B1245486) intermediates. nih.gov Heating these intermediates with phosphorus oxychloride converts them into the fully aromatic 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acid esters. nih.gov This POCl3-mediated step likely involves dehydration and aromatization of the pyridine (B92270) ring system.
The synthesis of the this compound core can be approached through either one-step or multi-step sequences, with significant differences in efficiency and scalability.
One-step pathways , also known as tandem or domino reactions, offer significant advantages in efficiency. researchgate.net The reaction of 3-aminopyridin-2(1H)-ones with cyclic anhydrides is a prime example of an efficient one-step process. researchgate.net It combines acylation and cyclization into a single operation under relatively mild conditions (80°C in DMF), avoiding the need to isolate the intermediate amide and resulting in high yields (e.g., 78%). researchgate.net Similarly, microwave-assisted multi-component reactions can provide rapid, one-pot access to fused isoxazolo[5,4-b]pyridines, highlighting a trend toward more efficient, environmentally friendly procedures suitable for library synthesis. nih.gov These one-step methods are generally more scalable as they reduce the number of unit operations, solvent usage, and waste generation compared to their multi-step counterparts. researchgate.netnih.gov
Intramolecular Heterocyclization Approaches Utilizing 3-Aminopyridin-2(1H)-ones
Strategic Functionalization and Derivatization Techniques
The ability to strategically introduce a variety of functional groups onto the this compound core is essential for modulating its physicochemical properties and biological activity. Several powerful synthetic methods have been employed for this purpose.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govyoutube.comyoutube.com These reactions have been successfully applied to the functionalization of the this compound scaffold, enabling the introduction of diverse aryl and heteroaryl moieties.
A key strategy involves the use of halogenated oxazolopyridine precursors, which can readily participate in cross-coupling reactions. For instance, a palladium-catalyzed direct C-H bond functionalization methodology has been utilized to construct a tricyclic oxazolo[5',4':4,5]pyrano[2,3-b]pyridine scaffold and subsequently introduce various (hetero)aryl groups at the C-2 position of the oxazole (B20620) unit using (hetero)aryl iodides. researchgate.net Notably, this method preserves a chlorine atom on the pyridine moiety, providing a handle for further late-stage modifications. researchgate.net
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used palladium-catalyzed reaction. beilstein-journals.orguwindsor.ca In a related system, the Suzuki reaction of a bromothiazolo[5,4-b]pyridine derivative with aryl borates at 100 °C has been shown to produce the desired heterocycle-substituted analogues in good yields. nih.gov This highlights the potential for similar transformations on the this compound core. The general catalytic cycle for these reactions involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the cross-coupled product and regenerate the active catalyst. youtube.com
The choice of ligands, bases, and reaction conditions is critical for achieving high efficiency and selectivity in these cross-coupling reactions. nih.gov For example, the use of specific phosphine (B1218219) ligands can significantly influence the outcome of the reaction.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization
| Entry | Halogenated Heterocycle | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
| 1 | 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, toluene, 80 °C | 4-Phenyl-6H-1,2-oxazine | 82 beilstein-journals.org |
| 2 | Bromothiazolo[5,4-b]pyridine derivative | Aryl borates | Pd catalyst, 100 °C | Heterocycle substituted thiazolo[5,4-b]pyridine (B1319707) | Good nih.gov |
| 3 | 2-Aminomethylpyridine derivative | Substituted benzoyl chlorides | Pd-catalyzed phosphination | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine | - nih.gov |
This table presents examples from related heterocyclic systems to illustrate the potential applications for the this compound scaffold.
Halogenated derivatives of this compound serve as versatile precursors for the introduction of various functional groups via nucleophilic substitution reactions. The presence of a halogen atom, typically chlorine or bromine, at specific positions on the pyridine ring activates the scaffold towards attack by nucleophiles.
For example, 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856) has been demonstrated to be an effective synthon for the synthesis of diverse N-substituted derivatives. researchgate.net This is achieved through the nucleophilic substitution of the chlorine atom with a range of N-nucleophiles, including natural alkaloids. researchgate.net This approach allows for the straightforward installation of amino-containing side chains, which can be crucial for biological activity.
The reactivity of the halogenated positions can be influenced by the electronic nature of the scaffold and the reaction conditions. The choice of solvent and base is critical in controlling the outcome of these substitution reactions, minimizing side reactions, and maximizing the yield of the desired product.
Alkylation and acylation reactions provide a direct means to introduce alkyl and acyl groups onto the this compound scaffold, most commonly at the nitrogen atom of the pyridinone ring (N-alkylation). This modification is frequently employed to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
A series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]this compound derivatives have been synthesized, showcasing the importance of N-alkylation in the development of new therapeutic agents. nih.gov These syntheses typically involve the reaction of the parent this compound with an appropriate alkyl halide in the presence of a base. For instance, N-alkylation of an isoxazolo[5,4-d]pyrimidin-4(5H)-one core was achieved using benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst and potassium iodide. mdpi.com
The length and nature of the alkyl side chain, as well as the substituents on any terminal amino or arylpiperazinyl groups, have been shown to significantly impact the biological activity of the final compounds. nih.gov For example, compounds with a 3- to 4-carbon alkyl side chain and 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents have demonstrated notable analgesic activity. nih.gov
In some cases, O-alkylation of the pyridone moiety can be a competing reaction. However, careful selection of the alkylating agent and reaction conditions can favor N-alkylation. For instance, in the synthesis of related pyridone derivatives, O-alkylation was achieved using alkyl halides in the presence of potassium carbonate in dry acetone. nih.gov
The introduction of carboxylic acid, aminoalkyl, and other aliphatic side chains onto the this compound scaffold is a key strategy for enhancing solubility, providing points for further conjugation, and interacting with biological targets.
A one-step method for the synthesis of oxazolo[5,4-b]pyridine derivatives incorporating an aliphatic carboxylic group has been developed. researchgate.netbuketov.edu.kz This method involves the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, and glutaric anhydrides. researchgate.netbuketov.edu.kzbuketov.edu.kz The initially formed monoamides undergo intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridines with a carboxylic acid linker. researchgate.netbuketov.edu.kzbuketov.edu.kz The reaction conditions for this process have been optimized to achieve high yields and purity. researchgate.netbuketov.edu.kz
Table 2: Synthesis of Carboxylic Acid Derivatives of Oxazolo[5,4-b]pyridine
| Starting 3-Aminopyridin-2(1H)-one | Dicarboxylic Anhydride | Product | Yield (%) | Melting Point (°C) |
| 5,7-Dimethyl-3-aminopyridin-2(1H)-one | Succinic anhydride | 4-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)butanoic acid | 47 | 236–239 researchgate.net |
| - | - | - | - | - |
Data extracted from a study on a one-step synthesis method. researchgate.net
Furthermore, 1-(aminoalkyl) derivatives have been synthesized, where the length of the alkyl chain and the nature of the terminal amino group are varied. nih.gov These modifications have been shown to be critical for the analgesic properties of this class of compounds. nih.gov The synthesis of these aminoalkyl derivatives often involves the N-alkylation of the parent heterocycle with a haloalkylamine or a related precursor.
The sulfur analogues of oxazolo[5,4-b]pyridin-2(1H)-ones, the oxazolo[5,4-b]pyridin-2(1H)-thiones, are also of synthetic interest. These thiones can serve as versatile intermediates for further functionalization, particularly for the introduction of substituents at the 2-position.
While specific synthetic routes to oxazolo[5,4-b]pyridin-2(1H)-thiones are not extensively detailed in the provided context, the synthesis of related thiazolo[5,4-b]pyridine analogues offers valuable insights. nih.gov The construction of the thiazole (B1198619) ring often involves the reaction of an aminopyridine derivative with a sulfur-containing reagent. For example, the synthesis of 7-morpholinothiazolo[5,4-b]pyridin-2-amine was achieved by the reduction of a nitro group to an amine, followed by subsequent cyclization. nih.gov
Once formed, the thione group can undergo various transformations. For instance, it can be S-alkylated to form a 2-(alkylthio) derivative, which can then act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the 2-position.
Chemo- and Regioselectivity in Synthesis
Achieving chemo- and regioselectivity is a critical challenge in the synthesis and functionalization of the this compound scaffold, which possesses multiple reactive sites.
In the context of palladium-catalyzed cross-coupling reactions, selectivity is paramount when multiple halogen atoms are present or when C-H activation at different positions is possible. The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the reaction to the desired position. For instance, a palladium-catalyzed direct C-H functionalization was shown to be selective for the C-2 position of the oxazole ring, while preserving a chlorine atom on the pyridine moiety for subsequent reactions. researchgate.net
During the synthesis of 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. nih.gov The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. nih.gov Similar considerations are relevant for the construction of the this compound ring from unsymmetrical precursors.
In nucleophilic substitution reactions on halogenated derivatives, the relative reactivity of the different halogenated positions determines the regioselectivity. For instance, in 2,4-dichloro-3-nitropyridine, selective substitution at the 4-position with morpholine (B109124) was achieved. nih.gov
Alkylation reactions can also present regioselectivity challenges, with the possibility of N-alkylation versus O-alkylation. The outcome is often influenced by the nature of the electrophile, the base, and the solvent. In many cases, N-alkylation is the thermodynamically favored product.
Careful planning of the synthetic route and optimization of reaction conditions are therefore essential to control the chemo- and regioselectivity and to efficiently access the desired functionalized this compound derivatives.
Control over Isomeric Product Formation in Oxazolopyridine Synthesis
The formation of constitutional isomers is a common challenge in the synthesis of fused heterocyclic systems like oxazolopyridines. The two primary isomers are the oxazolo[5,4-b]pyridine and the oxazolo[4,5-b]pyridine (B1248351) ring systems. The regiochemical outcome of the cyclization reaction is highly dependent on the choice of starting materials and reaction conditions.
The synthesis of the this compound core is often achieved through the cyclization of 3-aminopyridin-2(1H)-one derivatives. A one-step method involves the acylation of 3-aminopyridin-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic or maleic anhydride. researchgate.net In this reaction, the initially formed monoamide undergoes an intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivative. researchgate.net This approach offers good yields and high purity under relatively mild conditions. researchgate.net
Conversely, the synthesis of the oxazolo[4,5-b]pyridine scaffold typically starts from 2-amino-3-hydroxypyridine (B21099). researchgate.netclockss.org The condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives, often in the presence of dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE), leads to the formation of the oxazolo[4,5-b]pyridine ring. clockss.org For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE or PPA affords the corresponding oxazolo[4,5-b]pyridine derivative. clockss.org
The selection of the appropriate aminopyridine precursor is therefore the primary determinant for achieving regioselectivity in oxazolopyridine synthesis. The following table summarizes the key strategies for controlling isomeric product formation.
| Target Isomer | Starting Material | Reagents | Key Findings |
| This compound | 3-Aminopyridin-2(1H)-ones | Cyclic dicarboxylic acid anhydrides (e.g., succinic, maleic) | One-step cyclization via a monoamide intermediate. researchgate.net |
| Oxazolo[4,5-b]pyridine | 2-Amino-3-hydroxypyridine | Carboxylic acids, PPA, PPSE | Condensation reaction to form the fused oxazole ring. clockss.org |
It is noteworthy that some methods for the synthesis of isoxazolo[5,4-b]pyridines have also been developed, which involve a one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation. researchgate.net While structurally related, these are distinct from the oxazolopyridine core.
Stereoselective Synthesis and Chiral Resolution of this compound Derivatives
The introduction of stereocenters into the this compound scaffold is of significant interest for the development of new therapeutic agents with improved potency and selectivity. Methodologies for stereoselective synthesis and chiral resolution are crucial in this regard. While specific examples for the asymmetric synthesis of this compound are not extensively reported, general principles of asymmetric catalysis and chiral resolution can be applied.
Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents.
Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Evans' oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation reactions. rsc.org This strategy could potentially be adapted for the synthesis of chiral derivatives of this compound by attaching a chiral auxiliary to the heterocyclic core or a substituent, followed by a diastereoselective reaction and subsequent removal of the auxiliary. rsc.org For instance, the synthesis of chiral bicyclo[1.1.1]pentanes has been achieved using an oxazolidinone chiral auxiliary. nih.gov
Asymmetric Catalysis: In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral pyridine-oxazoline (PyOX) ligands have been widely employed in asymmetric catalysis for a variety of transformations. rsc.orgresearchgate.net These ligands, in combination with a metal center, can create a chiral environment that favors the formation of one enantiomer over the other. rsc.orgresearchgate.net Similarly, chiral oxazolidine (B1195125) ligands have shown promise in asymmetric catalysis. rsc.orgscispace.com An efficient synthesis of optically active 4-substituted 2-oxazolidinones has been developed via ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones, achieving excellent enantioselectivities. rsc.org These catalytic systems could potentially be applied to prochiral derivatives of this compound to induce chirality.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. rsc.org A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving successful separation. rsc.orgnih.gov This method would be applicable to the separation of racemic mixtures of chiral this compound derivatives. For example, chiral HPLC has been successfully used to resolve the enantiomers of four new neolignans. researchgate.net
The following table outlines the potential methodologies for obtaining enantiomerically enriched derivatives of this compound.
| Methodology | Description | Potential Application to this compound |
| Asymmetric Synthesis using Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Attachment of an Evans' oxazolidinone or similar auxiliary to the oxazolopyridine scaffold to guide alkylation or other modifications. rsc.org |
| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | Application of chiral PyOX-metal complexes or other chiral catalysts in reactions involving prochiral oxazolopyridine derivatives. rsc.orgresearchgate.net |
| Chiral Resolution by HPLC | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Separation of racemic mixtures of chiral this compound derivatives to obtain pure enantiomers. rsc.org |
Chemical Transformations and Reaction Mechanisms of Oxazolo 5,4 B Pyridin 2 1h One
Reactivity Profiles of the Fused Oxazole (B20620) and Pyridine (B92270) Rings
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The fused ring system of oxazolopyridines is generally susceptible to electrophilic substitution. The position of substitution is influenced by the electronic properties of the substituent on the oxazolo[4,5-b]pyridine (B1248351) ring, which can significantly alter the spectral properties and dipole moments of the molecule. researchgate.net For instance, the condensation of 2-amino-3-hydroxypyridine (B21099) with 2-furoyl chloride yields 2-(2-furyl) researchgate.netnih.govoxazolo[4,5-b]pyridine, which undergoes electrophilic substitution exclusively at the 5-position of the furan (B31954) ring with reagents like nitric acid and bromine. researchgate.net
Conversely, the electron-deficient nature of the pyridine ring, enhanced by the fused oxazole, makes it susceptible to nucleophilic attack. While specific examples for the parent Oxazolo[5,4-b]pyridin-2(1H)-one are not detailed in the provided results, the reactivity of related isoxazolo[4,3-b]pyridines offers insights. Highly electrophilic nitroisoxazolo[4,3-b]pyridines, for example, readily react with neutral C-nucleophiles such as 1,3-dicarbonyl compounds and π-excessive (het)arenes under mild, base-free conditions to form 1,4-addition products. nih.gov This high electrophilicity suggests that the pyridine ring in the oxazolopyridine system is activated towards nucleophilic attack. nih.gov
Reactions at the Carbonyl and Nitrogen Centers
The carbonyl group and the nitrogen atom within the oxazolone (B7731731) ring are key sites for chemical modifications. The nitrogen atom can be readily alkylated. researchgate.net A series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]this compound derivatives have been synthesized, demonstrating the accessibility of the nitrogen for substitution. nih.gov For example, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]this compound is a notable derivative prepared through this route. nih.gov
The carbonyl group, being part of a lactam structure, can undergo various reactions. While specific reactions for the parent compound are not extensively detailed, the general reactivity of carbonyl groups in such systems includes nucleophilic attack. The carbonyl carbon is an electrophilic center and can react with nucleophiles, leading to addition or addition-elimination products. ox.ac.uk
Rearrangement Reactions Involving the Oxazolo[5,4-b]pyridine (B1602731) Skeleton
The oxazolopyridine core can undergo significant structural transformations through rearrangement reactions, leading to the formation of other important heterocyclic systems.
Skeletal Rearrangements to Naphthyridinones (e.g., Benzo[c]researchgate.netbenchchem.comnaphthyridinones)
A notable rearrangement involves the conversion of 7-aryl substituted oxazolo[5,4-b]pyridines into synthetically challenging benzo[c] researchgate.netclockss.orgnaphthyridinones. researchgate.net This transformation is achieved by treating the oxazolo[5,4-b]pyridine derivatives with aluminum chloride under mild conditions (90°C). The reaction is characterized by fast rates (less than 4 hours) and is compatible with air and moisture. researchgate.net This rearrangement provides a valuable synthetic route to a class of compounds that are otherwise difficult to access.
Another relevant rearrangement is the Boulton–Katritzky rearrangement, which has been observed in the related isoxazolo[4,5-b]pyridine (B12869654) series. beilstein-journals.orgnih.gov This base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones leads to the formation of 3-hydroxy-2-(2-aryl researchgate.netnih.govbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.orgnih.gov Although this is for an isomeric system, it highlights the potential for such rearrangements within the broader family of azolopyridines.
Mechanistic Investigations of Rearrangement Processes using Quantum Chemical Calculations
The mechanism of the rearrangement of 7-aryl substituted oxazolo[5,4-b]pyridines to benzo[c] researchgate.netclockss.orgnaphthyridinones has been investigated using quantum chemical calculations. researchgate.net These theoretical studies have provided detailed insights into the key elementary steps of the reaction mechanism. Such computational approaches are crucial for understanding the intricate electronic and structural changes that occur during these skeletal transformations.
Oxidation and Reduction Chemistry of this compound Derivatives
The oxazolopyridine scaffold can be subjected to both oxidation and reduction reactions to introduce new functionalities or modify existing ones.
Specific details on the direct oxidation and reduction of the parent this compound are limited in the provided search results. However, the general chemistry of related heterocyclic systems suggests that the pyridine ring can be oxidized to an N-oxide, and the carbonyl group can be reduced.
In the context of substituted derivatives, reduction of a cyano group to a primary amine has been demonstrated. For instance, the hydrogenation of a cyano-substituted oxazolo[4,5-b]pyridine derivative over Raney nickel under high pressure quantitatively reduces the nitrile to an aminomethyl group. clockss.org This highlights a method for introducing a basic side chain.
The following table summarizes the key chemical transformations of this compound and its derivatives:
| Reaction Type | Reactants | Reagents and Conditions | Products | Reference |
| Electrophilic Substitution | 2-(2-furyl) researchgate.netnih.govoxazolo[4,5-b]pyridine | Nitric acid, Bromine | 5-substituted furan ring derivatives | researchgate.net |
| Nucleophilic Addition | 6-Nitroisoxazolo[4,3-b]pyridines | 1,3-Dicarbonyl compounds, π-excessive (het)arenes | 1,4-addition products | nih.gov |
| N-Alkylation | This compound | (Aminoalkyl) halides, (4-Aryl-1-piperazinyl)alkyl halides | 1-Substituted oxazolo[5,4-b]pyridin-2(1H)-ones | nih.gov |
| Rearrangement | 7-Aryl substituted oxazolo[5,4-b]pyridines | Aluminum chloride, 90°C | Benzo[c] researchgate.netclockss.orgnaphthyridinones | researchgate.net |
| Reduction | Cyano-substituted oxazolo[4,5-b]pyridine | H2, Raney Nickel, 35 atm | Aminomethyl-substituted oxazolo[4,5-b]pyridine | clockss.org |
Hydrolytic Stability and Ring Opening Reactions
The fused heterocyclic structure of this compound exhibits susceptibility to hydrolytic cleavage, particularly under alkaline conditions. This process involves the opening of the oxazolone ring, a reaction of significant synthetic utility.
Under alkaline hydrolysis, the this compound scaffold undergoes a ring-opening reaction to generate 3-aminopyridin-2(1H)-one derivatives. This transformation is a key step in the synthesis of these amino-pyridinone compounds, which serve as valuable precursors for more complex molecules, including peptidomimetics. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the oxazolone ring, leading to the cleavage of the C-O bond and subsequent formation of the corresponding aminopyridinone.
The stability of the this compound ring system is therefore pH-dependent. While stable under neutral and acidic conditions, its reactivity in the presence of bases facilitates its use as a synthetic intermediate. The resulting 3-aminopyridin-2(1H)-ones have notably different photophysical properties compared to the parent fused compound. For instance, the fluorescence quantum yield drops significantly from approximately 0.19 in the fused oxazolo derivatives to negligible levels in the open-chain 3-aminopyridin-2(1H)-ones.
Table 1: Hydrolytic Ring Opening of this compound
| Starting Material | Reagents and Conditions | Major Product | Reference |
| This compound | Alkaline Hydrolysis | 3-Aminopyridin-2(1H)-one |
Reactions with Amino Acids and Peptidomimetics
The this compound core is a reactive scaffold that can be readily modified through reactions with nucleophiles such as amino acids. These reactions are particularly important for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Research has shown that derivatives of this compound, such as 7-phenyl researchgate.netThis compound, react with amino acid esters to yield a variety of products. researchgate.net The specific outcome of the reaction depends on the nature of the amino acid and the reaction conditions. For example, the reaction can lead to the formation of derivatives of 3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2-[3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates. researchgate.net
These transformations highlight the utility of oxazolo[5,4-b]pyridin-2(1H)-ones as precursors for creating conjugates with amino acids. The resulting molecules can be considered peptidomimetics, incorporating a pyridinone scaffold that can impart specific conformational constraints and biological activities. The ability to undergo these reactions makes this compound and its derivatives valuable building blocks in medicinal chemistry for the development of new therapeutic agents. researchgate.net
Table 2: Reaction of 7-Phenyl researchgate.netThis compound with Amino Acid Esters
| Reactant 1 | Reactant 2 | Product Class | Reference |
| 7-Phenyl researchgate.netThis compound | Amino Acid Esters | 3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones | researchgate.net |
| 7-Phenyl researchgate.netThis compound | Amino Acid Esters | Ethyl 2-[3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Oxazolo 5,4 B Pyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are fundamental in assigning the structure of the oxazolo[5,4-b]pyridin-2(1H)-one core and its substituted analogues.
Detailed ¹H and ¹³C NMR Assignments for Core and Substituted Derivatives
The ¹H NMR spectrum of the parent this compound displays characteristic signals for the protons on the pyridine (B92270) ring. For substituted derivatives, these chemical shifts and coupling constants can vary significantly depending on the nature and position of the substituent. researchgate.net
For instance, in a series of 2-substituted oxazolo[5,4-b]pyridines, the chemical shifts of the pyridine protons are influenced by the electronic properties of the substituent at the 2-position. Electron-donating groups tend to shift the signals of the pyridine protons to a higher field (lower ppm), while electron-withdrawing groups cause a downfield shift.
The ¹³C NMR spectra provide complementary information, with the carbonyl carbon of the pyridinone ring typically appearing at a characteristic downfield chemical shift. The chemical shifts of the carbon atoms in the pyridine and oxazole (B20620) rings are also sensitive to substitution.
Table 1: Representative ¹H NMR Spectral Data for Substituted this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| (E)-3-(5,7-dimethyloxazolo[5,4-b]pyridin-2-yl)acrylic acid | DMSO-d6 | CH₃ (at C5) | 1.93 (s, 3H) |
| CH₃ (at C7) | 2.17 (s, 3H) | ||
| H-6 | 6.00 (s, 1H) | ||
| 2-CH=CH | 7.18 (s, 2H) | ||
| OH | 11.86 (s, 1H) | ||
| 2-(5-Methyl-7-(thiophen-2-yl)oxazolo[5,4-b]pyridin-2-yl)benzoic acid | DMSO-d6 | CH₃ | 2.29 (s, 3H) |
| H-6 | 6.67 (s, 1H) |
This table presents a selection of ¹H NMR data for illustrative purposes. For complete assignments, refer to the cited literature. researchgate.net
Table 2: Representative ¹³C NMR Spectral Data for Substituted this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|---|
| (E)-3-(5-methyl-7-(thiophen-2-yl)oxazolo[5,4-b]pyridin-2-yl)acrylic acid | DMSO-d6 | C thiophene | 127.8 |
| C thiophene | 129.7 | ||
| C thiophene | 130.4 | ||
| C4 | 135.6 | ||
| C3 | 143.3 | ||
| C5 | 145.9 | ||
| C2 | 159.3 | ||
| C=O | 176.9 (2C) | ||
| 2-(5-Methyl-7-(thiophen-2-yl)oxazolo[5,4-b]pyridin-2-yl)benzoic acid | DMSO-d6 | C thiophene | 128.6 (3C) |
| C | 128.9 | ||
| C | 131.2 | ||
| C | 135.0 | ||
| C | 136.2 | ||
| C | 146.9 | ||
| C | 153.5 | ||
| C | 159.6 |
This table presents a selection of ¹³C NMR data for illustrative purposes. For complete assignments, refer to the cited literature. researchgate.net
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure of these molecules, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between protons and carbons.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for conformational analysis. nih.gov It provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution. For example, NOESY can be used to establish the relative stereochemistry of substituents on the this compound ring system. The observation of a NOE cross-peak between two protons indicates that they are close in space, typically within 5 Å. In some cases, the presence of rotational isomers (rotamers) can be detected through chemical exchange observed in NOESY experiments. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. researchgate.netbeilstein-journals.org This is a critical step in confirming the identity of a newly synthesized compound. The calculated exact mass for a proposed molecular formula is compared with the experimentally determined mass. A close match between the two values provides strong evidence for the correct molecular formula.
Table 3: HRMS Data for Selected Oxazolo[5,4-b]pyridine (B1602731) Derivatives
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| 2-(5,7-Diphenyloxazolo[5,4-b]pyridin-2-yl)benzoic acid | C₂₆H₁₇N₂O₃ | 331.1077 | 331.1085 |
| (E)-3-(5-Methyl-7-phenyloxazolo[5,4-b]pyridin-2-yl)acrylic acid | C₁₇H₁₃N₂O₃ | 281.0921 | 281.0919 |
This table presents a selection of HRMS data. For more comprehensive data, refer to the cited literature. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected ion and analyzing the resulting fragment ions. nih.gov This fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure. The fragmentation pathways of this compound and its derivatives can reveal information about the connectivity of the atoms and the stability of different parts of the molecule. The fragmentation process often begins with the cleavage of the weakest bonds or the loss of stable neutral molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific functional groups. libretexts.org
For this compound and its derivatives, the IR spectrum will typically show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridinone ring, usually in the region of 1650-1750 cm⁻¹. ekb.eg Other characteristic bands include those for C-N, C-O, and C=C stretching vibrations within the heterocyclic ring system. The presence of an N-H bond in the parent compound will give rise to a stretching vibration in the range of 3200-3500 cm⁻¹. Substituents on the core structure will also have their own characteristic IR absorptions. rsc.org
Table 4: Characteristic IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Notes |
|---|---|---|
| N-H Stretch | 3200-3500 | Present in the parent compound and N-unsubstituted derivatives. |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Aliphatic) | 2850-2960 | Present in alkyl-substituted derivatives. |
| C=O Stretch (Pyridinone) | 1650-1750 | Strong absorption, characteristic of the core structure. |
| C=N Stretch | ~1620 | |
| C=C Stretch (Aromatic) | 1400-1600 |
This table provides a general guide to the expected IR absorption frequencies. The exact positions of the bands can be influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
The photophysical characteristics of this compound and its derivatives are of significant interest for applications in materials science, including the development of fluorescent probes and organic electronics. The electronic properties are governed by the fused heterocyclic ring system, which can be modulated by substitution.
Absorption and Emission Spectra Analysis
The UV-Vis absorption and fluorescence emission spectra of this compound derivatives are influenced by both the core scaffold and the nature of any substituents. Studies on derivatives of 7-phenyl researchgate.netmdpi.comThis compound have shown characteristic absorption bands in the UV region. researchgate.net These absorptions are attributed to π–π* and n–π* electronic transitions within the aromatic system. researchgate.net For instance, certain derivatives exhibit absorption maxima in the regions of 229–235 nm and 255–260 nm. researchgate.net
The isomeric system, oxazolo[4,5-b]pyridin-2(3H)-one, shows slightly red-shifted absorption maxima, typically in the range of 313–323 nm for its derivatives. nih.gov This shift is attributed to the different electronic distribution in the [4,5-b] fused isomer compared to the [5,4-b] series. nih.gov The introduction of electron-donating or electron-withdrawing groups can further tune the absorption and emission properties.
Upon excitation, these compounds exhibit fluorescence. The emission spectra of derivatives of 7-phenyl researchgate.netmdpi.comThis compound have been recorded, demonstrating their potential as fluorophores. researchgate.net The fluorescence of the broader oxazolopyridine class of compounds is often characterized by a strong charge-transfer nature. mdpi.com
Below is a table summarizing the photophysical data for derivatives of the closely related 7-phenyl researchgate.netmdpi.comThis compound.
| Compound Derivative | Absorption Maxima (λ_abs, nm) | Solvent |
| Derivative 4a | 229-235, 255-260 | EtOH |
| Derivative 7a | 229-235, 255-260 | EtOH |
| Derivative 9a | 229-235, 255-260 | EtOH |
| Derivative 13 | 229-235, 255-260 | EtOH |
| Derivative 14 | 229-235, 255-260 | EtOH |
| Derivative 15 | 229-235, 255-260 | EtOH |
| Data derived from a study on derivatives of 7-phenyl researchgate.netmdpi.comThis compound. researchgate.net |
Quantum Yield Determinations
The fluorescence quantum yield (Φ) is a critical parameter for assessing the efficiency of the emission process. For the this compound series, quantum yields have been reported in the range of 0.14 to 0.19 for certain derivatives. nih.gov This is in contrast to the isomeric oxazolo[4,5-b]pyridin-2(3H)-one derivatives, which can exhibit significantly higher quantum yields, such as 0.82. nih.gov The lower quantum yield in the [5,4-b] series has been suggested to be a result of increased steric hindrance. nih.gov
In contrast, the open-chain 3-aminopyridin-2(1H)-one derivatives, which can be synthesized from this compound via alkaline hydrolysis, show a dramatic drop in fluorescence intensity, with quantum yields becoming negligible. nih.gov This highlights the crucial role of the fused oxazole ring in conferring the fluorescent properties.
The determination of quantum yields is typically performed using a comparative method with a well-characterized standard. For example, quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄ (with a known quantum yield of 0.546) has been used as a reference standard in the study of related oxazolopyridine derivatives. researchgate.net
| Compound Class | Typical Fluorescence Quantum Yield (Φ) | Note |
| This compound Derivatives | 0.14–0.19 | nih.gov |
| Oxazolo[4,5-b]pyridin-2(3H)-one Derivatives | ~0.82 | Isomeric system, for comparison. nih.gov |
| 3-Aminopyridin-2(1H)-one Derivatives | Negligible | Hydrolyzed, open-chain form. nih.gov |
X-ray Crystallography for Solid-State Structural Determination
As of the latest available literature, a specific X-ray crystal structure for the parent compound, this compound, has not been reported. However, crystallographic studies on closely related derivatives and isomers provide valuable insights into the expected solid-state conformation and intermolecular interactions.
A study on a series of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP), which are derivatives of an isomer, confirmed the quasi-planar nature of the fused heterocyclic system. researchgate.net The single-crystal X-ray diffraction experiments on these compounds indicated that intramolecular hydrogen bonding and the presence of electron-donating groups contribute to the electronic communication across the molecule. researchgate.net This suggests that the this compound core is likely to adopt a similarly planar geometry, which is a key factor in its electronic and photophysical properties.
The table below presents crystallographic data for a related derivative from the oxazolo[4,5-b]pyridine (B1248351) series, which illustrates the typical crystal system and space group for this class of compounds.
| Compound | Crystal System | Space Group | Key Structural Features |
| 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridine derivative | Not specified in abstract | Not specified in abstract | Quasi-planar structure, evidence of H-bonding influencing electronic communication. researchgate.net |
Computational Chemistry and Theoretical Modeling of Oxazolo 5,4 B Pyridin 2 1h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. It provides a framework for understanding electron distribution, which dictates the molecule's stability, reactivity, and spectroscopic properties.
DFT calculations have been instrumental in elucidating complex chemical transformations involving the oxazolo[5,4-b]pyridine (B1602731) core. One notable study investigated the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines into benzo[c] mdpi.comnaphthyridinones when treated with aluminum chloride. acs.org Quantum chemical calculations were employed to study the proposed reaction mechanism in detail, including the key elementary reaction steps. acs.org This theoretical approach allows researchers to map out the energy landscape of the reaction, identify transition states, and calculate activation barriers, thereby providing a validated mechanism that complements experimental observations. The study highlighted that this rearrangement proceeds under mild conditions with fast reaction rates, a finding supported by the computational analysis. acs.org
The analysis of anionic intermediates and the calculation of deprotonation energies are critical for understanding reactions involving base-mediated processes and for predicting sites of nucleophilic attack. The nitrogen atom at the 1-position of the oxazolo[5,4-b]pyridin-2(1H)-one ring can be deprotonated to form an anionic intermediate, which is a key step in many synthetic modifications, such as N-alkylation. While the general reactivity of the N-H bond is known, specific, detailed DFT studies focusing on the deprotonation energies and the electronic structure of the resulting anionic intermediates of the parent compound are not extensively reported in the surveyed literature. Such studies would be valuable for quantifying the acidity of the N-H proton and for optimizing reaction conditions for creating derivatives.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity toward a specific biological target.
Derivatives of the oxazolopyridine scaffold have been evaluated computationally against several important biological targets implicated in various diseases.
Prostaglandin Synthase-2 (COX-2): In a search for new anti-inflammatory agents, derivatives of oxazolo[5,4-b]pyridine were synthesized and evaluated in silico for their potential to inhibit Prostaglandin synthase-2 (also known as COX-2), a key enzyme in the inflammation pathway. researchgate.net Molecular docking studies using AutoDock Vina software predicted that the synthesized compounds exhibit a higher binding affinity for the active site of the target protein (PDB ID: 1CX2) compared to the standard anti-inflammatory drug, diclofenac. researchgate.net This suggests that these derivatives are promising candidates for further development as anti-inflammatory drugs. researchgate.net
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, making it a prime target for anticancer therapies. While direct docking studies on the parent this compound are limited, extensive research on the closely related oxazolo[5,4-d]pyrimidine (B1261902) scaffold has demonstrated potent inhibitory activity against VEGFR-2. nih.govmdpi.com Docking analyses of these related compounds suggested a common mode of interaction within the ATP-binding site of VEGFR-2, which is crucial for its kinase activity. nih.gov These findings indicate the potential of the broader oxazole-fused pyridine (B92270)/pyrimidine (B1678525) family as a valuable pharmacophore for designing VEGFR-2 inhibitors.
GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is a multifaceted enzyme implicated in several pathologies, including neurodegenerative diseases, diabetes, and inflammation. nih.govnih.gov Research into inhibitors has focused on the isomeric oxazolo[4,5-b]pyridine (B1248351) scaffold. A series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized and evaluated, with some compounds showing significant GSK-3β inhibition. nih.gov Similarly, another study on piperazine-linked oxazolo[4,5-b]pyridine derivatives identified potent inhibitors of GSK-3β. nih.gov The inhibitory concentrations (IC₅₀) from these studies underscore the potential of the oxazolopyridine core in targeting this kinase.
| Compound Series | Most Active Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine-1,2,3-triazoles | 4g | 0.19 | nih.gov |
| Piperazine-linked Oxazolo[4,5-b]pyridines | 7d | 0.34 | nih.gov |
| 7e | 0.39 |
hDHODH: Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is an important target for the treatment of autoimmune diseases and cancer. However, specific molecular docking studies investigating the interaction of this compound or its direct derivatives with hDHODH were not identified in the reviewed scientific literature, representing a potential avenue for future research.
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large databases of compounds to find new, structurally diverse molecules with the potential for biological activity.
For related heterocyclic systems, such as oxazolo[4,5-g]quinazoline-2(1H)-one, pharmacophore models have been successfully developed to identify novel EGFR inhibitors. nih.gov One such model, featuring three hydrogen bond acceptors and two aromatic rings (AAARR), was used to screen multiple compound databases, leading to the identification of promising new inhibitor candidates. nih.gov This process of virtual screening, followed by docking and further computational analysis, exemplifies how in silico methods can streamline the lead optimization process, saving significant time and resources compared to traditional high-throughput screening. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are typically built using a series of known compounds (a training set) and then used to predict the activity or properties of new, untested molecules.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of a molecule and the effects of its surrounding solvent environment. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused on this compound.
In general, MD simulations of a molecule like this compound would involve the following theoretical considerations:
Conformational Flexibility: The fused bicyclic structure of this compound is relatively rigid. However, MD simulations could explore subtle conformational changes, such as out-of-plane distortions of the rings and the flexibility of any substituent groups attached to the core structure. Analysis of dihedral angle distributions and root-mean-square deviation (RMSD) of atomic positions over time would be key to characterizing its flexibility.
Solvation Effects: The interaction of this compound with solvent molecules, typically water in a biological context, is crucial for understanding its solubility and transport properties. MD simulations can model the explicit interactions between the compound and surrounding water molecules. Key analyses would include the calculation of radial distribution functions (RDFs) to understand the structuring of solvent around specific atoms (e.g., the carbonyl oxygen, the lactam nitrogen, and the pyridine nitrogen) and the determination of solvation free energy to quantify the energetics of solvation.
The lack of specific MD simulation data for this compound presents a clear gap in the computational characterization of this compound. Such studies would be invaluable for a more complete understanding of its physicochemical properties and its behavior in a biological environment, complementing existing experimental and other computational work on this class of heterocyclic compounds.
Biological Activities and Mechanistic Insights of Oxazolo 5,4 B Pyridin 2 1h One Derivatives
Anticancer and Antiproliferative Activities
Derivatives of oxazolo[5,4-b]pyridin-2(1H)-one have emerged as a promising class of anticancer agents. Their efficacy has been demonstrated through the inhibition of cancer cell growth, targeting of specific molecular pathways crucial for tumor development, induction of programmed cell death, and prevention of new blood vessel formation that feeds tumors.
Inhibition of Cell Proliferation in Various Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. Notably, these compounds have shown significant activity in inhibiting the proliferation of lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cells. nih.govnih.govresearchgate.net For instance, one derivative with a 3-(N,N-dimethylamino)propyl substituent demonstrated potent activity against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.govnih.gov This activity was comparable to the well-known chemotherapeutic agent cisplatin. nih.govnih.gov Furthermore, studies on oxazolo[5,4-d]pyrimidine (B1261902) derivatives, a closely related scaffold, have shown inhibitory activities against liver cancer cells (HepG2). mdpi.com
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (CC50/IC50) | Reference |
|---|---|---|---|
| Derivative with 3-(N,N-dimethylamino)propyl substituent | HT29 (primary colon adenocarcinoma) | 58.4 µM | nih.govnih.gov |
| Cisplatin (Reference) | HT29 (primary colon adenocarcinoma) | 47.2 µM | nih.gov |
| 5-Fluorouracil (Reference) | HT29 (primary colon adenocarcinoma) | 381.2 µM | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivatives | HepG2 (liver cancer) | 10⁻⁵–10⁻⁶ M | mdpi.com |
| Tivozanib (Reference) | Various cancer cell lines | N/A | nih.gov |
| 6-N-2,4-dimethoxybenzyl derivative | Various cancer cell lines | Active | nih.gov |
| 6-N-4-methylbenzyl derivative | Various cancer cell lines | Active | nih.gov |
| CPU-12 | HUVEC (endothelial cells) | 9.30 ± 1.24 μM | nih.gov |
Targeting Specific Molecular Pathways
The anticancer effects of these derivatives are attributed to their ability to interfere with specific molecular targets that are critical for cancer cell survival and proliferation. One of the primary targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.govnih.govresearchgate.net By inhibiting VEGFR-2, these compounds can effectively block the formation of new blood vessels, thereby cutting off the nutrient supply to tumors. nih.govdovepress.com Molecular docking studies have confirmed the binding of oxazolo[5,4-d]pyrimidine derivatives to the active site of VEGFR-2. nih.govnih.govnih.govresearchgate.net
Another important target is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme that is implicated in inflammatory processes. nih.govnih.gov Inhibition of GSK-3β has been linked to anti-inflammatory effects, which can also play a role in cancer therapy. nih.govnih.gov Furthermore, some derivatives have been shown to inhibit Receptor Tyrosine Kinase (RTK) activity in general, which is a broad family of enzymes often overactive in cancer. nih.gov
Pro-apoptotic Activity and Induction of Caspase Cascade
In addition to inhibiting growth, this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a crucial mechanism for eliminating malignant cells. The pro-apoptotic activity is often mediated through the activation of the caspase cascade, a family of proteases that execute the apoptotic process. nih.gov For example, one of the most potent derivatives was found to induce cell death through the extracellular pathway of apoptosis, which was characterized by a low level of the anti-apoptotic protein BCL-2 and a high level of the pro-apoptotic factor caspase-3. nih.gov
Inhibition of Angiogenesis
As mentioned earlier, the inhibition of angiogenesis is a key anticancer mechanism of this class of compounds. nih.govnih.gov By targeting VEGFR-2, these derivatives can disrupt the signaling pathways that lead to the formation of new blood vessels. nih.gov A novel oxazolo[5,4-d]pyrimidine derivative, CPU-12, demonstrated significant anti-angiogenic activity by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov This compound also effectively inhibited the sprouting of new microvessels from rat aortic rings in an ex-vivo model. nih.gov
Anti-inflammatory Activities
Beyond their anticancer properties, derivatives of this compound have also been investigated for their anti-inflammatory potential. researchgate.netnih.gov Inflammation is a key process in many chronic diseases, and the ability to modulate it is of significant therapeutic interest.
Modulation of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are linked to their ability to modulate the production of pro-inflammatory mediators. nih.gov Research on the closely related oxazolo[4,5-b]pyridine (B1248351) scaffold has shown that these derivatives can inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov These molecules are key players in the inflammatory response. By suppressing these mediators, this compound derivatives can help to control inflammation. nih.gov Some derivatives have shown anti-inflammatory activity comparable to that of established drugs like phenylbutazone (B1037) and indomethacin, but with the advantage of not causing gastrointestinal irritation. nih.gov
Inhibition of Prostaglandin Synthase-2 (1CX2)
Prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. The crystal structure of this enzyme is cataloged in the Protein Data Bank under the identifier 1CX2.
Recent research has explored the potential of oxazolo[5,4-b]pyridine (B1602731) derivatives as inhibitors of this enzyme. In a 2024 study, new derivatives of oxazolo[5,4-b]pyridine featuring an aliphatic carboxylic group were synthesized. researchgate.net The anti-inflammatory potential of these compounds was assessed through in silico molecular docking studies using the Prostaglandin synthase-2 (1CX2) protein as the target. The results indicated that the synthesized compounds exhibited a higher binding affinity for the COX-2 active site than the established anti-inflammatory drug, diclofenac. researchgate.net These findings suggest that derivatives of oxazolo[5,4-b]pyridine are promising candidates for further development as anti-inflammatory agents. researchgate.net
Antimicrobial and Antiviral Properties
Based on the available scientific literature, no specific studies detailing the antibacterial or antifungal efficacy of derivatives of the core compound this compound were identified. Research has been conducted on structurally related isomers, such as sulfonamide isoxazolo[5,4-b]pyridine (B12869864) derivatives, which have shown activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.gov However, data pertaining strictly to the this compound scaffold is not available.
There is currently no available research in the scientific literature that evaluates the antiviral activity of this compound derivatives, including any potential efficacy against SARS-CoV-2. While the broader field of heterocyclic compounds has been explored for antiviral properties, specific data for this particular scaffold is absent. nih.govnih.gov
Other Biological Activities
Beyond enzyme inhibition, derivatives of this compound exhibit a range of other important biological effects.
Certain derivatives of the oxazole-5(4H)-one class have been synthesized and evaluated for their antioxidant capabilities. nih.gov In one study, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were tested for their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. nih.gov One of the most active compounds, E3, demonstrated an 89% inhibition of microsomal EROD activity, which was comparable to the specific inhibitor caffeine (B1668208) (85% inhibition). nih.gov This indicates that these compounds can act as significant scavengers of free radicals and reactive oxygen species. nih.gov
Structurally similar oxazolo[5,4-d]pyrimidine derivatives have been shown to possess immunosuppressive properties. nih.gov Research on a series of 7-aminooxazolo[5,4-d]pyrimidines has indicated their potential to modulate immune responses. nih.gov While the direct immunosuppressive activity of this compound derivatives is an area for further investigation, the activity of related scaffolds suggests a potential for this class of compounds in immunomodulation.
Isoxazolo[5,4-b]pyridine derivatives have been the subject of patent applications for their use as herbicides. wipo.intwipo.int These compounds are being developed for their ability to control unwanted vegetation, indicating a potential application in agriculture. wipo.intwipo.int The specific mechanisms and efficacy of this compound derivatives in this context remain an area of active research.
While direct evidence for the anticoagulant and antidiabetic activities of this compound is limited, related heterocyclic structures have shown promise in these areas. For instance, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been identified as inhibitors of coagulation factors Xa and XIa, suggesting their potential as anticoagulant drugs. mdpi.comresearchgate.net Similarly, aryl-substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess in vitro anti-diabetic activities, with some compounds exhibiting low IC50 values against the α-amylase enzyme. mdpi.com The development of oxadiazolo pyridine (B92270) derivatives as inhibitors of ghrelin O-acyltransferase (GOAT) is also being explored for its potential anti-diabetic and anti-obesity effects. nih.gov
Interactive Data Table: Other Biological Activities of this compound and Related Derivatives
| Biological Activity | Compound Class | Key Findings | Reference |
| Antioxidant | 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones | Significant inhibition of lipid peroxidation and EROD enzyme activity. nih.gov | |
| Immunosuppressive | 7-aminooxazolo[5,4-d]pyrimidines | Demonstrated immunosuppressive activity in vitro. nih.gov | |
| Herbicidal | Isoxazolo[5,4-b]pyridines | Patented for use in controlling unwanted vegetation. wipo.intwipo.int | |
| Anticoagulant | Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives | Inhibition of coagulation factors Xa and XIa. mdpi.comresearchgate.net | |
| Antidiabetic | Aryl-substituted pyrazolo[3,4-b]pyridine derivatives | In vitro inhibition of α-amylase enzyme. mdpi.com | |
| Antidiabetic/Anti-obesity | Oxadiazolo pyridine derivatives | Potent inhibitors of ghrelin O-acyltransferase (GOAT). nih.gov |
Applications in Medicinal Chemistry and Drug Discovery
Lead Compound Identification and Optimization
The oxazolo[5,4-b]pyridin-2(1H)-one core structure serves as a valuable starting point for the identification of lead compounds in drug discovery programs. Its amenability to various chemical reactions, such as substitution and functionalization, allows for the creation of extensive compound libraries. These libraries can then be screened for activity against various biological targets.
Once a promising lead compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. For instance, researchers have explored N-alkylation and the introduction of different substituents on the pyridine (B92270) ring to enhance the desired biological effects and reduce potential off-target activities. nih.gov This iterative process of synthesis and biological testing is crucial for developing a compound with the potential to become a clinical candidate. toxicology.org
Design of Therapeutic Agents for Neurological Disorders
Derivatives of this compound have shown promise in the development of treatments for neurological disorders. A notable area of investigation is their potential as non-opiate analgesic agents. nih.govacs.org
A study focused on N-substituted derivatives identified compounds with significant pain-relieving properties in animal models. nih.gov Specifically, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]this compound (compound 3b) was found to be a potent and fast-acting analgesic with low acute toxicity. nih.gov The research involved modifying the length of the alkyl side chain and the nature of the amino or 4-aryl-1-piperazinyl substituents to optimize analgesic activity. nih.gov These findings suggest that the this compound scaffold is a promising framework for the design of new non-opioid pain medications.
Development of Compounds for Infectious Diseases
The this compound scaffold has also been explored for its potential in combating infectious diseases. Research has demonstrated that certain derivatives possess antimicrobial and antiviral properties.
In the realm of antibacterial agents, studies on isoxazolo[5,4-b]pyridine (B12869864) derivatives, a related class of compounds, have shown activity against various bacterial strains. For example, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.gov While not directly oxazolo[5,4-b]pyridin-2(1H)-ones, these findings highlight the potential of the broader oxazolopyridine framework in developing new antibacterial drugs.
The antiviral potential of this class of compounds has also been noted, with some derivatives showing inhibitory effects against viral replication. For instance, a series of oxazinyl flavonoids, which share some structural similarities, exhibited anti-tobacco mosaic virus (TMV) activity. mdpi.com Further investigation into the specific antiviral mechanisms of this compound derivatives is an active area of research.
Exploration in Oncology and Cancer Therapy
The this compound scaffold and its analogs have attracted significant attention in the field of oncology. Their structural similarity to purine (B94841) bases suggests they could act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly dividing cancer cells. nih.gov
Derivatives of the related oxazolo[5,4-d]pyrimidine (B1261902) system have been investigated as inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora A kinase, and Janus kinases (JAK1 and JAK2). nih.gov For example, certain oxazolo[5,4-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2, a key player in angiogenesis. nih.gov
Furthermore, isoxazolo[5,4-b]pyridine derivatives have demonstrated antiproliferative activity against cancer cell lines. Two such compounds inhibited the proliferation of the MCF7 breast carcinoma cell line by 50% at concentrations of 152.56 μg/mL and 161.08 μg/mL, respectively. researchgate.netnih.gov Another study identified oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. nih.govwaocp.org
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have been instrumental in identifying key structural features required for their therapeutic effects.
For instance, in the development of analgesic agents, SAR studies revealed that the length of the alkyl side chain at the N-1 position and the nature of the substituent on the terminal amine are critical for potency. nih.gov Specifically, a three- to four-carbon alkyl chain and a 4-substituted phenylpiperazine moiety were found to be optimal for analgesic activity. nih.gov
In the context of anticancer activity, SAR analysis of oxazolo[5,4-d]pyrimidine derivatives has shown that substituents at the C(2), C(5), and C(7) positions of the heterocyclic core significantly impact their inhibitory effects on kinases like VEGFR2 and EGFR. mdpi.com These studies guide medicinal chemists in designing more potent and selective compounds by highlighting which parts of the molecule can be modified to enhance activity. researchgate.net
Drug-likeness Assessment and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In modern drug discovery, assessing the "drug-likeness" and ADME properties of a compound early in the development process is crucial. Computational tools are often employed to predict these properties, helping to identify candidates with a higher probability of success in clinical trials. mdpi.com
For derivatives of the related oxazolo[5,4-d]pyrimidine scaffold, in silico ADME predictions have been utilized to evaluate their potential as oral drug candidates. nih.gov These predictions analyze parameters such as gastrointestinal absorption, bioavailability, and potential for metabolism by cytochrome P450 enzymes. nih.gov Similarly, studies on pyrazolo[3,4-b]pyridines have included predictions of their ADME properties, which indicated high gastrointestinal absorption for many of the derivatives. japsonline.com
These computational assessments, combined with experimental data, provide a comprehensive profile of a compound's pharmacokinetic behavior, guiding further optimization efforts to ensure that the drug can reach its target in the body at an effective concentration. nih.gov
Table of Investigated Compounds and their Activities:
| Compound Name/Class | Biological Target/Activity | Key Findings |
| 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]this compound | Analgesic | Potent, rapid-acting, non-opioid analgesic with low acute toxicity. nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Antibacterial | Active against Pseudomonas aeruginosa and Escherichia coli. researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Antibacterial, Anticancer | Active against P. aeruginosa and E. coli; inhibited MCF7 cell proliferation. researchgate.netnih.gov |
| Oxazolo[5,4-d]pyrimidine Derivatives | Anticancer (Kinase Inhibition) | Inhibitors of VEGFR-2, Aurora A, JAK1, and JAK2. nih.gov |
| Oxazolo[4,5-g]quinazoline-2(1H)-one Derivatives | Anticancer (EGFR Inhibition) | Potential inhibitors of Epidermal Growth Factor Receptor. nih.govwaocp.org |
Future Research Directions and Emerging Trends for Oxazolo 5,4 B Pyridin 2 1h One
The scaffold of Oxazolo[5,4-b]pyridin-2(1H)-one has proven to be a versatile and valuable starting point in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, prompting further investigation into its potential. The future of research on this compound is poised to follow several key trends, from optimizing its creation to discovering new therapeutic applications and leveraging cutting-edge technology for drug development.
Q & A
Basic Research Questions
Q. What synthetic methods are commonly employed for Oxazolo[5,4-b]pyridin-2(1H)-one derivatives?
- Answer: Multicomponent reactions and rigidization strategies are widely used. For example, tricyclic structures are synthesized by integrating pyridin-2(1H)-one with phenyl substituents via rings of varying sizes, guided by molecular dynamics simulations . Ionic liquids like [BMIM]BF4 have also been utilized to improve reaction efficiency and yield for novel derivatives .
Q. What structural features contribute to the biological activity of this compound derivatives?
- Answer: Key features include the oxazole-pyridine fused core and substituents on the nitrogen atom. Modifications such as alkyl side chains (e.g., 3–4 carbons) and 4-arylpiperazinyl groups enhance antinociceptive activity by optimizing receptor interactions and reducing metabolic degradation .
Q. How do computational methods aid in the design of this compound derivatives?
- Answer: In silico molecular dynamics simulations predict survivin binding interactions, guiding scaffold rigidization and substituent placement to improve target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Answer: SAR studies reveal that (S)-enantiomers of diacylpiperazine derivatives exhibit superior eIF4A3 inhibition compared to (R)-enantiomers . Adjusting polar substituents (e.g., replacing cyanophenyl with trifluoromethyl) reduces P-glycoprotein (P-gp) efflux, improving oral bioavailability without compromising potency .
Q. What strategies address solubility and metabolic stability challenges in preclinical development?
- Answer: Introducing less polar groups (e.g., N-phenyl instead of N-methyl) lowers total polar surface area (tPSA), reducing P-gp efflux ratios from 25.0 to 0.8 while maintaining inhibitory activity . Solubility in pH 6.8 buffer and metabolic stability in microsomes are critical metrics for lead optimization .
Q. How do researchers resolve contradictions in biological data across studies?
- Answer: Discrepancies in potency or toxicity often arise from assay conditions (e.g., cell lines, dosing). For example, antinociceptive ED50 values in mice (5.6 mg/kg) vs. rats (0.5 mg/kg) highlight species-specific metabolism, necessitating cross-validation using pharmacokinetic (PK) profiling and in vivo efficacy models .
Q. What computational and experimental approaches validate target engagement for this compound derivatives?
- Answer: Molecular docking and dynamics simulations predict survivin binding, while biochemical assays (e.g., IC50 determination) confirm inhibitory activity. For example, lead compounds show IC50 values <1 μM against eIF4A3, with confidence intervals reflecting assay reproducibility .
Q. How can the scaffold be repurposed for non-analgesic applications (e.g., antiviral or anticancer)?
- Answer: Pyridin-2(1H)-one hybrids inhibit HIV-1 reverse transcriptase via non-nucleoside mechanisms. Structural analogs with nitro or olefinic groups at C-3/C-4 positions demonstrate activity against mutant viral strains, validated through molecular modeling and enzymatic assays .
Methodological Considerations
- Data Interpretation: Biological profiles (e.g., IC50, solubility, metabolic stability) should be contextualized with physicochemical properties (tPSA, logP) to prioritize candidates. For instance, compounds with tPSA <80 Ų and microsomal stability >50% are preferred for oral administration .
- Synthetic Optimization: Catalysts like PdI2 enable direct carbonylation of 2-aminopyridines, achieving yields >80% under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
